molecular formula C22H28N2O3S B2958912 Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 670269-85-9

Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No. B2958912
M. Wt: 400.54
InChI Key: RQQMXJOEPGZHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene has been used as an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . It’s been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives have been used in the synthesis of heterocyclic compounds with promising pharmacological characteristics . A number of new heterocyclic compounds incorporating thiophene species have been prepared from various enaminones via reactions with different nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies : The synthesis of related compounds often involves multi-step chemical reactions with high yield. For instance, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues demonstrates a high-yielding five-step process starting from 2,4-dimethylaniline. This process includes N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid using thionyl chloride, and intramolecular cyclization via a Friedel–Crafts reaction using aluminum trichloride, showcasing the complex synthetic routes that can be applied to similar compounds (Vaid et al., 2014).

Chemical Reactions and Intermediates : The study of reactions of methyl 2-aryl-2H-azirine-3-carboxylates with nucleophiles, leading to various products through initial addition to the CN bond, highlights the chemical versatility of thiophene derivatives. This research provides insight into the potential pathways and interactions that could be explored for "Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate" in synthetic chemistry applications (Alves et al., 1999).

Potential Biological and Pharmacological Applications

Antimicrobial Activities : The investigation of the antimicrobial properties of various thiophene derivatives, including the assessment of their genotoxic and carcinogenic potentials, is crucial for understanding their potential as pharmaceutical agents. For instance, aminoalkyl ester methyliodides of substituted acetic and propionic acids, which share structural similarities, have shown high antibacterial activity, indicating the potential for related compounds to serve as bases for developing new antimicrobial agents (Isakhanyan et al., 2013).

Synthesis of Antineoplastic Agents : The synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents provides an example of how thiophene derivatives are being explored for their anticancer properties. While preliminary data from one study did not indicate significant antineoplastic activity, the ongoing research in this area reflects the interest in thiophene derivatives for potential therapeutic applications (Koebel et al., 1975).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15-8-9-17(12-16(15)2)18-14-28-21(20(18)22(26)27-3)23-19(25)13-24-10-6-4-5-7-11-24/h8-9,12,14H,4-7,10-11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQMXJOEPGZHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.